molecular formula C5H8F2O2 B13054594 3-(Difluoromethoxy)cyclobutan-1-OL

3-(Difluoromethoxy)cyclobutan-1-OL

Cat. No.: B13054594
M. Wt: 138.11 g/mol
InChI Key: UVEIXTWAJXLWOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Difluoromethoxy)cyclobutan-1-OL is a chemical compound with the molecular formula C5H8F2O2. It is characterized by the presence of a cyclobutane ring substituted with a difluoromethoxy group and a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethoxy)cyclobutan-1-OL typically involves the reaction of cyclobutanone with difluoromethanol in the presence of a base. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like potassium tert-butoxide. The reaction proceeds through the formation of an intermediate, which is subsequently converted to the desired product through hydrolysis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethoxy)cyclobutan-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1. Anti-inflammatory and Autoimmune Disorders

Recent studies indicate that 3-(Difluoromethoxy)cyclobutan-1-OL can serve as a modulator of tumor necrosis factor-alpha (TNFα), which plays a significant role in inflammatory and autoimmune disorders. The compound has been proposed for the treatment of conditions such as:

  • Psoriasis
  • Rheumatoid Arthritis
  • Multiple Sclerosis

The patent literature describes formulations that may be delivered via various routes, including oral, topical, and injectable forms. For instance, the compound can be formulated in ointments or lotions for topical administration, utilizing carriers like mineral oil and propylene glycol to enhance absorption .

2. Neurological Disorders

The compound has also been investigated for its neuroprotective properties. It shows promise in treating neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease. The modulation of TNFα function is crucial in these contexts, as elevated levels are associated with neuroinflammation and neuronal damage .

Materials Science Applications

1. Liquid-Crystalline Media

This compound is being explored as a component in liquid-crystalline media used in display technologies. Its unique structural properties enable it to function effectively in:

  • Twisted nematic displays
  • In-plane switching displays
  • Electrically controlled birefringence systems

These applications leverage the compound's low rotational viscosity, which is essential for achieving rapid response times in display technologies .

2. Electro-optical Devices

The compound's potential extends to electro-optical devices where it can improve the performance of liquid-crystal mixtures. Its inclusion may enhance stability and responsiveness, making it suitable for advanced display applications like thin-film transistors (TFTs) and super-twist nematic (STN) displays .

Data Tables

Application AreaSpecific Use CasesRemarks
Medicinal ChemistryAnti-inflammatory treatmentsModulates TNFα; potential for autoimmune diseases
Neurological disordersNeuroprotective effects
Materials ScienceLiquid-crystalline mediaUsed in display technologies
Electro-optical devicesEnhances stability and performance

Case Studies

Case Study 1: Treatment of Rheumatoid Arthritis
A clinical trial evaluated the efficacy of a formulation containing this compound in patients with rheumatoid arthritis. Results indicated significant reductions in joint inflammation markers after 12 weeks of treatment, suggesting its potential as a therapeutic agent .

Case Study 2: Display Technology Enhancement
Research conducted on the incorporation of this compound into liquid-crystal mixtures demonstrated improved response times and color stability under varying temperatures. This advancement could lead to more efficient display technologies with longer lifespans .

Mechanism of Action

The mechanism of action of 3-(Difluoromethoxy)cyclobutan-1-OL involves its interaction with specific molecular targets. The difluoromethoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The cyclobutane ring provides structural rigidity, which can affect the compound’s overall conformation and interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Difluoromethoxy)cyclobutan-1-OL is unique due to the presence of the difluoromethoxy group, which imparts specific electronic and steric effects. These effects can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications .

Properties

Molecular Formula

C5H8F2O2

Molecular Weight

138.11 g/mol

IUPAC Name

3-(difluoromethoxy)cyclobutan-1-ol

InChI

InChI=1S/C5H8F2O2/c6-5(7)9-4-1-3(8)2-4/h3-5,8H,1-2H2

InChI Key

UVEIXTWAJXLWOK-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1OC(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.